molecular formula C22H31N3O5 B1444571 Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate CAS No. 1354448-62-6

Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate

Cat. No. B1444571
M. Wt: 417.5 g/mol
InChI Key: NYQCUUBBNRNJGK-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key structural features.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Applications in Cancer Therapy

  • Synthesis and Anticancer Applications :Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an essential intermediate in small molecule anticancer drugs. It is synthesized from commercially available piperidin-4-ylmethanol, with a high yield of up to 71.4%. This synthesis involves nucleophilic substitution, oxidation, halogenation, and elimination reactions. The compound plays a significant role in targeting the PI3K/AKT/mTOR pathway, crucial in cancer cell growth and survival. Many small molecule anticancer drugs containing this structure have been reported, indicating its importance in developing treatments for cancer, depression, cerebral ischemia, and as a potential analgesic (Zhang, Ye, Xu, & Xu, 2018).

Synthesis for Biologically Active Compounds

  • Synthesis for Crizotinib Intermediate :Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in synthesizing biologically active compounds, such as crizotinib. The synthesis process starts with tert-butyl-4-hydroxypiperdine-1-carboxylate and achieves a total yield of 49.9% (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Other Relevant Applications and Syntheses

  • Asymmetric Synthesis for Nociceptin Antagonists :The asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a useful intermediate for nociceptin antagonists, involves diastereoselective reduction and efficient isomerization. This method is applicable for large-scale operation, providing insights into the synthesis of compounds targeting nociceptin receptors (Jona et al., 2009).

  • Structural Analysis and Synthesis :The structure and synthesis of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate have been studied, providing insights into the molecular packing and interactions in these compounds. This contributes to the understanding of molecular interactions and stability in related compounds (Didierjean et al., 2004).

  • Potential in Drug Development :The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate and its role in preparing substituted piperidines highlight its potential in drug development. This compound serves as a new scaffold for creating diverse piperidine derivatives (Harmsen, Sydnes, Törnroos, & Haug, 2011).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes studying its Material Safety Data Sheet (MSDS) and understanding the precautions needed when handling it.


Future Directions

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properties

IUPAC Name

tert-butyl 2-oxo-3-(1-phenylmethoxycarbonylpiperidin-4-yl)-1,3-diazinane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O5/c1-22(2,3)30-21(28)25-13-7-12-24(19(25)26)18-10-14-23(15-11-18)20(27)29-16-17-8-5-4-6-9-17/h4-6,8-9,18H,7,10-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQCUUBBNRNJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(C1=O)C2CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate

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